1-(3-Fluorofenil)piperazina

Descripción general

Descripción

1-(3-Fluorophenyl)piperazine is a useful research compound. Its molecular formula is C10H13FN2 and its molecular weight is 180.22 g/mol. The purity is usually 95%.

The exact mass of the compound 1-(3-Fluorophenyl)piperazine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(3-Fluorophenyl)piperazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Fluorophenyl)piperazine including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Estándar de Referencia Analítica

1-(3-Fluorofenil)piperazina: se utiliza como un estándar de referencia analítica en estudios forenses y toxicológicos . Este compuesto ayuda en la identificación y cuantificación de sustancias dentro de una muestra dada, lo cual es crucial para fines legales y científicos.

Investigación en Neurociencia

En neurociencia, This compound se aplica en la síntesis de ligandos para receptores de dopamina . Estos ligandos se utilizan en imágenes moleculares para estudiar la distribución y densidad de los receptores, lo que ayuda a comprender las enfermedades neurológicas y el desarrollo de nuevos tratamientos.

Farmacología

This compound: sirve como un bloque de construcción en la creación de medicamentos con propiedades ansiolíticas, antivirales, cardioprotectoras, anticancerígenas y antidepresivas . Su incorporación a los productos farmacéuticos mejora sus perfiles farmacocinéticos, como la solubilidad y la biodisponibilidad.

Toxicología

En toxicología, This compound se utiliza para estudiar las propiedades fisiológicas y toxicológicas de las nuevas sustancias psicoactivas . Ayuda a comprender el impacto de estas sustancias en la salud humana y en el desarrollo de directrices de seguridad.

Ciencias Forenses

Los científicos forenses emplean This compound como un estándar de referencia para la identificación de drogas de abuso . Es particularmente útil en el análisis de materiales incautados para determinar la presencia de sustancias ilícitas.

Síntesis Química

En la síntesis química, This compound participa en el desarrollo de nuevas metodologías sintéticas, incluida la funcionalización C–H . Esto permite la creación de diversos derivados de piperazina, expandiendo el conjunto de herramientas disponible para el descubrimiento y desarrollo de fármacos.

Mecanismo De Acción

Target of Action

1-(3-Fluorophenyl)piperazine is a derivative of the piperazine class of compounds . Piperazines are known to interact with a variety of targets, including GABA receptors . .

Mode of Action

Piperazines like flunarizine have been shown to have multiple modes of action, including calcium antagonism, antihistamine effects, serotonin receptor blocking, and dopamine d2 blocking activity

Biochemical Pathways

Given its structural similarity to other piperazines, it may influence pathways related to neurotransmission, particularly those involving gaba, serotonin, and dopamine .

Pharmacokinetics

Piperazines are generally known to have good bioavailability and can cross the blood-brain barrier .

Result of Action

Based on its structural similarity to other piperazines, it may have effects on neuronal activity, potentially influencing mood, cognition, and motor control .

Actividad Biológica

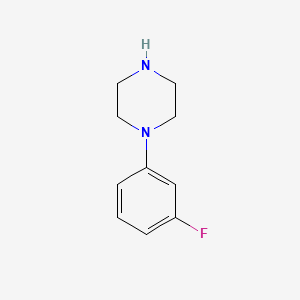

1-(3-Fluorophenyl)piperazine (1-(3-FP)piperazine) is a chemical compound belonging to the piperazine class, characterized by its piperazine ring substituted with a fluorophenyl group at the first position. This compound has garnered attention in pharmacological research due to its significant biological activity, particularly as a serotonin receptor modulator.

- Molecular Formula : CHFN

- Molar Mass : Approximately 180.226 g/mol

- Structure : The compound features a piperazine ring, which is a six-membered nitrogen-containing heterocycle, making it a versatile scaffold in medicinal chemistry.

The precise mechanism of action for 1-(3-FP)piperazine remains largely unexplored; however, it is known to interact with various serotonin receptors, such as:

- 5-HT : Associated with anxiolytic effects.

- 5-HT : Linked to hallucinogenic and psychoactive properties.

- 5-HT : Involved in appetite regulation and mood disorders.

These interactions suggest that 1-(3-FP)piperazine may play a role in modulating neurotransmitter activity, potentially influencing mood and behavior.

Biological Activity Overview

Research indicates that 1-(3-FP)piperazine exhibits several biological activities:

- Serotonin Receptor Modulation : Significant effects on serotonin receptor subtypes, which can lead to various therapeutic applications.

- Potential Therapeutic Applications : Investigated for use in treating conditions such as anxiety and depression due to its serotonergic activity.

Comparative Analysis with Similar Compounds

A comparison of 1-(3-Fluorophenyl)piperazine with structurally similar compounds highlights its unique biological profile:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(4-Chlorophenyl)piperazine | Chlorine substitution at para position | More potent as a stimulant |

| 1-(2-Methylphenyl)piperazine | Methyl substitution at ortho position | Exhibits different receptor affinity |

| 1-(3-Trifluoromethylphenyl)piperazine | Trifluoromethyl group at meta position | Increased lipophilicity affecting CNS activity |

| 1-(4-Fluorophenyl)piperazine | Fluorine substitution at para position | Similar psychoactive profile but different potency |

The positioning of the fluorine atom in 1-(3-Fluorophenyl)piperazine influences its receptor interactions and overall biological activity compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the effects and applications of 1-(3-FP)piperazine:

- Serotonin Syndrome Risk : A case study highlighted the potential for serotonin syndrome when combined with other serotonergic agents, emphasizing the need for caution in clinical settings .

- Neuropharmacological Effects : Animal studies demonstrated that administration of 1-(3-FP)piperazine resulted in altered locomotor activity, indicating stimulant-like effects .

Future Directions in Research

Further investigations are necessary to elucidate the full range of biological activities and mechanisms of action for 1-(3-Fluorophenyl)piperazine. Potential areas of research include:

- Pharmacokinetics and Metabolism : Understanding how the compound is processed in the body could inform dosing strategies and therapeutic applications.

- Safety Profile Assessment : Comprehensive toxicological studies are needed to evaluate the safety and potential side effects associated with its use.

Propiedades

IUPAC Name |

1-(3-fluorophenyl)piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13FN2/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13/h1-3,8,12H,4-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFCSMQTGWVMOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13FN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40191426 | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3801-89-6 | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3801-89-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003801896 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-Fluorophenyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40191426 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-fluorophenyl)piperazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-(3-FLUOROPHENYL)PIPERAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B46UBR8BEE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.